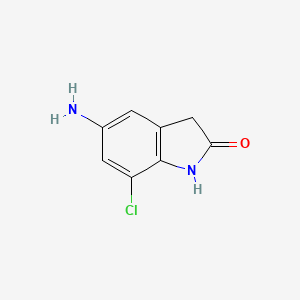
5-amino-7-chloro-1,3-dihydroindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-7-chloro-1,3-dihydroindol-2-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group at the 5th position and a chlorine atom at the 7th position on the indole ring. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-chloro-1,3-dihydroindol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the indole core followed by selective chlorination and amination reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: In medicinal chemistry, 5-amino-7-chloro-1,3-dihydroindol-2-one derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery .
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Additionally, it serves as an intermediate in the synthesis of more complex molecules used in various industrial applications .
Wirkmechanismus
The mechanism of action of 5-amino-7-chloro-1,3-dihydroindol-2-one and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
- 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-7-bromo-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, 5-amino-7-chloro-1,3-dihydroindol-2-one is unique due to the specific positioning of the amino and chloro groups, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of the chlorine atom at the 7th position may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
5-amino-7-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2,10H2,(H,11,12) |
InChI-Schlüssel |
VMDAYPOMEFBRSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)N)Cl)NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















